molecular formula C12H15BF3NO2 B14072120 (3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid

(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14072120
M. Wt: 273.06 g/mol
InChI Key: HDMMEIMUYFIVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is an organoboronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol).

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and molecular probes . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the piperidine and trifluoromethyl groups, making it less versatile in certain applications.

    (3-(Piperidin-4-yl)phenyl)boronic Acid: Similar structure but without the trifluoromethyl group, resulting in different chemical and biological properties.

    (3-(Trifluoromethyl)phenyl)boronic Acid:

Uniqueness

(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the piperidine ring, trifluoromethyl group, and boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H15BF3NO2

Molecular Weight

273.06 g/mol

IUPAC Name

[3-piperidin-4-yl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BF3NO2/c14-12(15,16)10-5-9(6-11(7-10)13(18)19)8-1-3-17-4-2-8/h5-8,17-19H,1-4H2

InChI Key

HDMMEIMUYFIVNS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C2CCNCC2)(O)O

Origin of Product

United States

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